1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole
Übersicht
Beschreibung
1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole is a chemical compound with a unique structure that includes an azido group, a fluorophenyl group, and a pyrazole ring
Wissenschaftliche Forschungsanwendungen
1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of biologically active molecules, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it suitable for the development of novel materials with specific electronic or photonic properties.
Chemical Biology: It can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Wirkmechanismus
Target of Action
Compounds like this often target specific proteins or receptors in the body. The exact target would depend on the structure of the compound and its intended use. For example, some compounds might target enzymes involved in a particular biochemical pathway, while others might target cell surface receptors that play a role in cell signaling .
Mode of Action
The compound would interact with its target in a specific way to exert its effects. This could involve binding to the target, inhibiting its activity, or modulating its function in some way .
Biochemical Pathways
The compound’s effects would likely involve one or more biochemical pathways. For example, it might inhibit an enzyme, blocking a particular pathway and preventing the production of a certain molecule. Alternatively, it might activate a receptor, triggering a signaling pathway that leads to a specific cellular response .
Pharmacokinetics
The pharmacokinetics of the compound would involve its absorption, distribution, metabolism, and excretion (ADME). These properties would determine how quickly the compound is absorbed into the body, where it goes once it’s in the body, how it’s broken down, and how it’s removed from the body .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from inhibiting the growth of cancer cells to reducing inflammation or pain .
Action Environment
Various environmental factors can influence the action, efficacy, and stability of the compound. These could include the pH of the environment, the presence of other molecules or drugs, and the temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-bromo-2-fluorobenzene, undergoes a nucleophilic substitution reaction with sodium azide to form 4-azido-2-fluorobenzene.
Introduction of the Pyrazole Ring: The intermediate 4-azido-2-fluorobenzene is then reacted with hydrazine hydrate to form the corresponding hydrazone. This hydrazone undergoes cyclization to form the pyrazole ring.
Introduction of the Azidoethyl Group: The final step involves the reaction of the pyrazole derivative with ®-1-chloro-2-azidoethane under basic conditions to introduce the azidoethyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole can undergo various chemical reactions, including:
Azide-Alkyne Huisgen Cycloaddition: This compound can participate in click chemistry reactions, particularly the azide-alkyne Huisgen cycloaddition, to form 1,2,3-triazoles.
Substitution Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions
Azide-Alkyne Huisgen Cycloaddition: Copper(I) catalysts, such as copper(I) bromide, in the presence of a reducing agent like sodium ascorbate.
Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.
Reduction Reactions: Triphenylphosphine or lithium aluminum hydride in anhydrous solvents.
Major Products
1,2,3-Triazoles: Formed from azide-alkyne cycloaddition.
Amines: Formed from the reduction of the azido group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{4-[(1R)-1-azidoethyl]-2-chlorophenyl}-1H-pyrazole: Similar structure but with a chlorine atom instead of a fluorine atom.
1-{4-[(1R)-1-azidoethyl]-2-bromophenyl}-1H-pyrazole: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole is unique due to the presence of the fluorine atom, which can influence the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable building block in medicinal chemistry.
Eigenschaften
IUPAC Name |
1-[4-[(1R)-1-azidoethyl]-2-fluorophenyl]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN5/c1-8(15-16-13)9-3-4-11(10(12)7-9)17-6-2-5-14-17/h2-8H,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKNOEUNTYNZLF-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2C=CC=N2)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)N2C=CC=N2)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210108 | |
Record name | 1H-Pyrazole, 1-[4-[(1R)-1-azidoethyl]-2-fluorophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901210108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820572-01-7 | |
Record name | 1H-Pyrazole, 1-[4-[(1R)-1-azidoethyl]-2-fluorophenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820572-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 1-[4-[(1R)-1-azidoethyl]-2-fluorophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901210108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.